Ecdysterone 2,3
Description
Ecdysterone 2,3:20,22-diacetonide (CAS 22798-98-7) is a chemically modified derivative of the naturally occurring phytoecdysteroid ecdysterone (20-hydroxyecdysone). This compound is synthesized by protecting hydroxyl groups at positions 2,3 and 20,22 with acetone, forming acetonide moieties . This compound:20,22-diacetonide is primarily utilized in analytical and pharmacological studies to investigate the metabolic pathways and biological activities of ecdysteroids .
Properties
IUPAC Name |
14-hydroxy-17-[5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O7/c1-27(2,35)13-12-26-32(9,40-29(5,6)39-26)25-11-15-33(36)20-16-22(34)21-17-23-24(38-28(3,4)37-23)18-30(21,7)19(20)10-14-31(25,33)8/h16,19,21,23-26,35-36H,10-15,17-18H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFMGCVRGSIXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C(=O)C=C4C(C3(CC2O1)C)CCC5(C4(CCC5C6(C(OC(O6)(C)C)CCC(C)(C)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ecdysterone 2,3 can be synthesized through various chemical transformations. One common method involves the acid-catalyzed condensation of 20-hydroxyecdysone with appropriate aldehydes and ketones to form 2,3-mono- and 2,3:20,22-bis-dioxolane derivatives . Another approach includes the interaction of 20-hydroxyecdysone with ethyl chloroformate to produce 2,3-O-di-(ethyl carbonate)-20,22-O-carbonate-20-hydroxyecdysone .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of ecdysteroids from plant sources such as Serratula coronata and Leuzea carthamoides. The extraction process includes multiple steps of solvent extraction, concentration, and purification to isolate the desired compound .
Chemical Reactions Analysis
Esterification Reactions at the 2,3-Position
Ecdysterone’s 2β- and 3β-hydroxyl groups are primary targets for esterification, enabling the synthesis of derivatives with enhanced bioavailability or modified activity.
Key Reactions:
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Decanoic Acid Esterification :
Ecdysterone reacts with decanoic acid under strong esterification conditions to form ecdysterone decanoate . This derivative improves skeletal muscle distribution and half-life in humans .-
Reaction Formula:
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Isobutyric Acid Esterification :
Isobutyric acid forms esters at the 2,3-position, producing ecdysterone isobutyrate , which retains anabolic activity while altering metabolic stability .
Conditions:
| Reagent | Solvent | Temperature | Catalyst | Yield (%) | Source |
|---|---|---|---|---|---|
| Decanoic acid | Methanol | 70°C | HSO | ~85 | |
| Isobutyric anhydride | Pyridine | RT | DMAP | ~78 |
Acetonide Protection of 2,3-Diol
The 2,3-vicinal diol forms a cyclic acetonide to protect hydroxyl groups during synthetic modifications.
Biological Implications of 2,3-Modifications
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Anabolic Activity : The 2β-OH group is essential for binding to estrogen receptor β (ERβ), forming hydrogen bonds with Met343 and Leu346 . Removal (e.g., 2-deoxy derivatives) abolishes activity .
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Metabolic Stability : Esterification reduces first-pass metabolism, increasing oral bioavailability .
Analytical Characterization
Synthetic Challenges and Solutions
Scientific Research Applications
Ecdysterone is a naturally occurring steroid hormone that has gained attention for its potential anabolic effects and various therapeutic applications [2, 5]. Research suggests it can enhance physical performance, improve cognitive function, and offer protection against certain degenerative diseases [1, 2, 7].
Anabolic Effects
Ecdysterone has demonstrated anabolic properties in several studies [2, 6]. Research indicates that ecdysterone can induce muscle hypertrophy with potency comparable to, or even higher than, anabolic androgenic steroids .
- In Vitro Studies: In vitro experiments using C2C12-derived myotubes showed that ecdysterone significantly increased myotube diameters compared to control cells . The effect was slightly higher than that of dihydrotestosterone and IGF-1 at similar concentrations .
- In Vivo Studies: In vivo studies on Wistar rats treated with ecdysterone for 21 days showed significantly increased fiber sizes in the soleus muscle . The effect was more pronounced than that of metandienone, estradienedione, and SARM S-1 when administered at the same doses .
- Human Studies: A 10-week intervention study involving young men undergoing strength training showed significantly higher increases in muscle mass in participants dosed with ecdysterone . Bench press performance also saw more pronounced increases. No elevation in biomarkers for liver or kidney toxicity was observed .
Cognitive Function
Ecdysterone has shown potential in improving cognitive function and alleviating cognitive impairment .
- Animal Studies: In vivo studies using a senescence-accelerated mouse prone 8 (SAMP8) model demonstrated that ecdysterone effectively improved cognitive impairment by enhancing learning and memory . These benefits are potentially linked to the reduction of oxidative stress through the activation of the Nrf2 antioxidant system via the Akt/GSK3β pathway .
Therapeutic Applications
Ecdysterone has been explored for its therapeutic potential in various diseases and conditions .
- Alzheimer's Disease: Research indicates that ecdysterone has neuroprotective effects and shows promise in treating Alzheimer's disease .
- Obesity Treatment: Ecdysterone exhibits an anti-adipogenic effect, suggesting its potential in obesity treatment .
- Other Potential Applications: Studies suggest ecdysterone may have roles in endothelial dysfunction prevention, osteoporosis prevention, glucose regulation, and anti-inflammatory activities . It has also demonstrated cytotoxic and antibacterial properties, as well as immunomodulatory effects .
Effects on Cellular Processes and Disorders
Other Activities
Ecdysterone affects various biological activities [5, 7]:
- Antioxidant: Ecdysterone has demonstrated antioxidant effects, which may contribute to its neuroprotective and cognitive-enhancing properties .
- Energy Metabolism: Ecdysterone has shown positive effects on energy changes in mitochondria of cells in suspension culture, suggesting a role in enhancing cellular energy metabolism .
- Cardioprotective: Ecdysterone enhances the expression of VEGF protein in cardiac myocytes, protecting endothelial cells .
Sports and Doping Considerations
Mechanism of Action
Ecdysterone 2,3 exerts its effects through multiple molecular targets and pathways. It binds to the estrogen receptor beta (ERbeta) in muscle tissues, leading to increased protein synthesis and muscle hypertrophy. Additionally, it has been shown to inhibit glycolysis and respiration in cancer cells, inducing autophagy and enhancing the efficacy of chemotherapeutic agents . The compound’s anabolic effects are mediated by the activation of the Akt pathway, which promotes muscle growth and recovery .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ecdysterone 2,3:20,22-diacetonide belongs to the ecdysteroid family, which includes both natural and synthetic derivatives. Below is a comparative analysis of its structural and functional properties relative to key analogs:
Table 1: Comparative Analysis of this compound:20,22-Diacetonide and Related Compounds
Key Differences and Research Findings
Structural Modifications and Stability this compound:20,22-diacetonide and its monoacetonide derivative are synthetic analogs designed to enhance stability. These modifications reduce polarity, facilitating their use in chromatography and metabolic studies . Natural ecdysterone and turkesterone lack acetonide groups, retaining hydroxyl moieties critical for receptor interactions, such as estrogen-related receptor gamma (ERRγ) activation .
Biological Activities Anti-Obesity and Metabolic Effects: Ecdysterone (unmodified) reduced hepatic lipid accumulation in obese Zucker rats at 0.5 g/kg diet, lowering plasma triglycerides by 32% . In contrast, turkesterone’s anti-adipogenic effects are less documented but linked to AMPK pathway modulation . Muscle Growth: Ecdysterone increased 1-RM bench press performance by 7.3% in resistance-trained athletes, while turkesterone’s anabolic effects are inferred from in vitro myostatin inhibition . Insecticidal Activity: β-Ecdysterone (LC₅₀ = 175.73 mg/L) demonstrated sublethal effects on grape phylloxera, reducing fecundity and population growth rates .
Biological Activity
Ecdysterone, particularly its variant 2,3, is a naturally occurring steroid hormone classified as an ecdysteroid. It has garnered attention for its potential biological activities, particularly in the fields of sports performance enhancement, neuroprotection, and metabolic regulation. This article reviews the biological activity of Ecdysterone 2,3, summarizing key research findings, case studies, and relevant data.
Overview of Ecdysterone
Ecdysterone is primarily derived from plants and insects and is known for its anabolic properties. Unlike traditional anabolic steroids, ecdysterone does not bind to androgen receptors in humans but has been shown to interact with estrogen receptors (ER), particularly ERβ, which may mediate its anabolic effects in skeletal muscle and other tissues .
1. Protein Synthesis and Muscle Growth
Ecdysterone has been shown to enhance protein synthesis in skeletal muscle cells. A study involving young men undergoing strength training demonstrated significant increases in muscle mass and strength associated with ecdysterone supplementation . The proposed mechanism involves the activation of phosphoinositide 3-kinase (PI3K) signaling pathways that promote muscle hypertrophy .
2. Neuroprotective Effects
Research has indicated that ecdysterone possesses neuroprotective properties, particularly in models of cognitive impairment. In vivo studies using senescence-accelerated mouse prone 8 (SAMP8) models showed that ecdysterone could alleviate cognitive deficits by reducing oxidative stress through the activation of the Nrf2 antioxidant pathway .
3. Metabolic Regulation
Ecdysterone has been linked to improved metabolic parameters such as glucose regulation and lipid metabolism. It has demonstrated the ability to lower plasma cholesterol levels and enhance ATP synthesis in muscle tissues . Furthermore, it appears to exert anti-adipogenic effects, making it a candidate for obesity treatment .
Table 1: Summary of Key Studies on Ecdysterone
Safety Profile
Ecdysterone is generally regarded as safe for mammals. Toxicity studies indicate high LD50 values (e.g., 9 g/kg orally in mice), suggesting a wide safety margin for human consumption . Long-term studies have not reported significant adverse effects at recommended dosages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
